molecular formula C18H27N3O4 B2838636 2-(4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazin-1-yl)ethan-1-ol CAS No. 2034240-94-1

2-(4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazin-1-yl)ethan-1-ol

Cat. No.: B2838636
CAS No.: 2034240-94-1
M. Wt: 349.431
InChI Key: FZGUDRQFXSFDBY-UHFFFAOYSA-N
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Description

2-(4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazin-1-yl)ethan-1-ol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, a pyridine ring, and a tetrahydropyran moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazin-1-yl)ethan-1-ol typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethanolamine under controlled conditions.

    Attachment of the Hydroxyethyl Group: The hydroxyethyl group is introduced via nucleophilic substitution, where the piperazine ring reacts with ethylene oxide.

    Synthesis of the Pyridine Ring: The pyridine ring is synthesized separately through a series of reactions involving the condensation of aldehydes with ammonia and subsequent cyclization.

    Formation of the Tetrahydropyran Moiety: The tetrahydropyran ring is formed through the acid-catalyzed cyclization of 1,5-hexanediol.

    Final Coupling Reaction: The final step involves coupling the piperazine derivative with the pyridine and tetrahydropyran derivatives using a suitable coupling agent like dicyclohexylcarbodiimide (DCC) under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazin-1-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides to form N-alkyl derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: N-alkyl piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, 2-(4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazin-1-yl)ethan-1-ol is studied for its potential as a biochemical probe. It can interact with specific proteins and enzymes, providing insights into their functions and interactions.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.

Industry

In the industrial sector, this compound is used in the development of advanced materials and coatings. Its chemical stability and reactivity make it suitable for various applications, including the production of polymers and resins.

Mechanism of Action

The mechanism of action of 2-(4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazin-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The piperazine ring can bind to receptors in the central nervous system, modulating their activity. The pyridine ring can interact with enzymes, inhibiting their function. The tetrahydropyran moiety can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

    (4-(2-hydroxyethyl)piperazin-1-yl)(6-methoxypyridin-3-yl)methanone: Lacks the tetrahydropyran moiety, resulting in different solubility and bioavailability properties.

    (4-(2-hydroxyethyl)piperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-2-yl)methanone: The position of the methoxy group on the pyridine ring is different, affecting its reactivity and interaction with biological targets.

Uniqueness

The uniqueness of 2-(4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazin-1-yl)ethan-1-ol lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrahydropyran moiety enhances its solubility and bioavailability, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-(2-hydroxyethyl)piperazin-1-yl]-[6-(oxan-4-ylmethoxy)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4/c22-10-9-20-5-7-21(8-6-20)18(23)16-1-2-17(19-13-16)25-14-15-3-11-24-12-4-15/h1-2,13,15,22H,3-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZGUDRQFXSFDBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=C(C=C2)C(=O)N3CCN(CC3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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